2-bromo-4-methylpent-1-ene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-methylpent-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-5(2)4-6(3)7/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUSVPQUZNBAGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Reactivity and Mechanistic Investigations of 2 Bromo 4 Methylpent 1 Ene
Nucleophilic Substitution Processes at the Brominated Carbon Center
The C2 carbon in 2-bromo-4-methylpent-1-ene is an sp2-hybridized vinylic carbon. Vinylic halides are characteristically unreactive toward nucleophilic substitution reactions under standard SN1 and SN2 conditions. doubtnut.comyoutube.com
SN1 Pathway: This mechanism requires the formation of a carbocation intermediate upon the departure of the leaving group. For this compound, this would mean the formation of a vinylic carbocation. Vinylic carbocations, where the positive charge resides on an sp2-hybridized carbon, are highly unstable and energetically unfavorable to form. youtube.com Consequently, the SN1 pathway is strongly disfavored.
SN2 Pathway: This mechanism involves a backside attack by a nucleophile on the carbon bearing the leaving group. Several factors make this pathway unfeasible for this compound:
Steric Hindrance: The incoming nucleophile is sterically blocked by the structure of the alkene. libretexts.org
Electronic Repulsion: The electron-rich π system of the double bond repels the incoming electron-rich nucleophile. youtube.com
Hybridization: The carbon atom is sp2 hybridized, and the C-Br bond is stronger and shorter than in an sp3 hybridized alkyl halide, making it more difficult to break.
Due to these prohibitive factors, this compound is considered inert to both SN1 and SN2 reactions under typical laboratory conditions. doubtnut.comyoutube.com
| Mechanism | Feasibility for this compound | Reasoning |
|---|---|---|
| Sₙ1 | Highly Unlikely | Requires formation of a highly unstable vinylic carbocation. youtube.com |
| Sₙ2 | Highly Unlikely | Steric hindrance, electronic repulsion from the π bond, and sp2 hybridization of the carbon center. libretexts.org |
Elimination reactions involving vinylic halides are also challenging but can occur under specific, often harsh, conditions.
E1 Pathway: Similar to the SN1 reaction, the E1 mechanism proceeds through a carbocation intermediate. Due to the high instability of the vinylic carbocation, the E1 pathway is not a viable route for this compound. lumenlearning.com
E2 Pathway: The E2 mechanism is a concerted, one-step process that requires a strong base to abstract a proton from a carbon adjacent to the one with the leaving group. For vinylic halides, this dehydrohalogenation can be used to synthesize alkynes, but it typically requires very strong bases, such as sodium amide (NaNH2), and high temperatures. libretexts.org In the case of this compound, the base would need to remove a proton from C1. The removal of a vinylic proton is more difficult than an alkyl proton. If the reaction were to proceed, it would lead to the formation of 4-methylpent-1-yne. Competition between substitution and elimination, which is a major consideration for alkyl halides, is not significant here because both pathways are highly inhibited. lumenlearning.com Elimination, if it occurs, would require forcing conditions.
Radical Reactions and Their Underlying Mechanisms
Radical reactions offer a powerful avenue for the functionalization of organic molecules, and this compound possesses a key structural feature—the carbon-bromine bond—that can participate in such transformations.
Homolytic Cleavage of the Carbon-Bromine Bond
The initiation of radical reactions involving this compound typically begins with the homolytic cleavage of the carbon-bromine (C-Br) bond. This process involves the symmetrical breaking of the covalent bond, with each atom retaining one of the bonding electrons, resulting in the formation of a vinyl radical and a bromine radical.
This cleavage can be induced by various methods, including the use of radical initiators such as azobisisobutyronitrile (AIBN) or peroxides, or through photolysis (irradiation with UV light). The energy input must be sufficient to overcome the bond dissociation energy of the C-Br bond in the vinyl bromide. The resulting vinyl radical is a highly reactive intermediate that can subsequently participate in a variety of chemical transformations.
Role in Radical Chain Processes
Once generated, the vinyl radical from this compound can participate in radical chain processes. These processes typically consist of three main stages: initiation, propagation, and termination.
Initiation: As described above, this is the initial formation of radicals.
Propagation: The vinyl radical can react with other molecules to form new products and regenerate a radical species, which continues the chain. A common example is the addition of the vinyl radical to an alkene, a key step in radical polymerization. For instance, this compound could theoretically act as a monomer or a chain transfer agent in such processes. Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique where a transition metal complex reversibly activates and deactivates a dormant species (like an alkyl halide) to control the growth of polymer chains. While specific studies on this compound in ATRP are not readily available, its vinyl bromide moiety suggests potential as an initiator or a monomer in such controlled radical polymerizations. wikipedia.orgbohrium.com
Termination: The chain reaction is concluded when two radical species combine to form a stable, non-radical product.
An example of a radical chain reaction is the radical addition of HBr across a double bond, which proceeds via an anti-Markovnikov fashion. In the context of this compound, the vinyl radical could abstract a hydrogen atom from a suitable donor to form 4-methylpent-1-ene or add to another unsaturated molecule.
Transition Metal-Catalyzed Transformations
Transition metal catalysis provides a versatile toolkit for the formation of new carbon-carbon and carbon-heteroatom bonds, and the vinyl bromide functionality in this compound makes it a suitable substrate for a variety of such transformations.
Cross-Coupling Reactions Involving the Vinyl Bromide
The carbon-bromine bond in this compound can be activated by various transition metal catalysts, most notably palladium complexes, to participate in cross-coupling reactions. These reactions are fundamental in organic synthesis for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide. nih.gov While specific data for this compound is scarce, sterically hindered vinyl bromides can be challenging substrates. However, the use of specialized phosphine (B1218219) ligands on the palladium catalyst has been shown to facilitate the coupling of sterically demanding partners. rsc.org The general mechanism involves the oxidative addition of the vinyl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product.
Hypothetical Suzuki-Miyaura Coupling of a Sterically Hindered Vinyl Bromide
| Entry | Aryl Boronic Acid | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenylboronic acid | S-Phos | K₃PO₄ | Toluene | Low |
| 2 | Phenylboronic acid | AntPhos | K₃PO₄ | Xylenes | Moderate |
| 3 | 4-Methoxyphenylboronic acid | AntPhos | K₃PO₄ | Xylenes | Moderate |
This table is illustrative and based on findings for other sterically hindered systems, not specifically this compound. rsc.org
Heck-Mizoroki Reaction: This reaction couples the vinyl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a base. The steric hindrance around the double bond in this compound could influence the efficiency of the reaction. Mechanistic studies on hindered vinylboronate esters in Heck-type reactions have shown that the oxidative addition step may not be rate-determining. nih.gov
Stille Coupling: The Stille reaction pairs the vinyl bromide with an organostannane reagent, catalyzed by palladium. wikipedia.orglibretexts.org Organostannanes are stable and tolerant of many functional groups, making this a versatile coupling method. The general catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions.
Isomerization and Rearrangement Processes
Transition metal catalysts can facilitate the isomerization of alkenes, moving the double bond to a different position within the molecule. scispace.com For a compound like this compound, a catalyst could potentially promote the migration of the double bond to form a more thermodynamically stable internal alkene, such as 2-bromo-4-methylpent-2-ene. Ruthenium, rhodium, and palladium complexes are known to be effective catalysts for such isomerizations. sdsu.eduresearchgate.netnih.gov The mechanism often involves the formation of a metal-hydride species which then adds to and eliminates from the alkene, effectively "walking" the double bond along the carbon chain.
Hydrogenation and Hydrometalation Studies
Hydrogenation: The double bond in this compound can be reduced to a single bond through catalytic hydrogenation. This typically involves reacting the alkene with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or rhodium complexes. semanticscholar.orgrsc.org The reaction generally proceeds with syn-addition of the two hydrogen atoms across the double bond. For a related compound, (S)-3-bromo-4-methylpent-1-ene, hydrogenation with a platinum catalyst has been reported to yield (R)-3-bromo-2-methylpentane. rsc.org
Hydrometalation: This process involves the addition of a metal-hydride bond across the double bond of the alkene. wikipedia.org Common examples include hydroboration, hydrosilylation, and hydrozirconation.
Hydroboration: The addition of a boron-hydrogen bond across the double bond. With vinyl halides, this reaction can lead to the formation of (mesityl)(alkyl)haloboranes through a process that involves the transfer of the halogen atom from carbon to boron. rsc.org
Hydrosilylation: The addition of a silicon-hydrogen bond across the double bond, typically catalyzed by platinum or other transition metal complexes. This reaction would yield a silylated alkane.
These hydrometalation reactions generate organometallic intermediates that can be further functionalized, for example, through oxidation or cross-coupling reactions, adding to the synthetic utility of this compound.
Cycloaddition and Pericyclic Reactions of this compound
Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent a fundamental class of transformations in organic chemistry. This section explores the potential for this compound to participate in such reactions, specifically focusing on cycloaddition and ene reactions. It is important to note that while the principles of these reactions are well-established, specific experimental data and detailed research findings for this compound in this context are not extensively documented in the surveyed scientific literature. The following discussion is therefore based on established theories and the predicted reactivity of a sterically hindered vinyl bromide.
[4+2] Cycloaddition Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for the formation of six-membered rings. In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). For this compound to act as a dienophile, it would react with a diene to form a substituted cyclohexene.
The reactivity of this compound as a dienophile is influenced by two main factors:
Electronic Effects : The bromine atom is an electron-withdrawing group, which generally increases the reactivity of a dienophile in normal-electron-demand Diels-Alder reactions. masterorganicchemistry.com This is because the electron-withdrawing nature of the bromine lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, leading to a smaller energy gap with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene. masterorganicchemistry.com
Steric Hindrance : The presence of the bulky isobutyl group attached to the carbon adjacent to the double bond, as well as the bromine atom on the double bond itself, creates significant steric hindrance. ebsco.com This steric bulk can impede the approach of the diene to the dienophile, potentially slowing down the reaction rate or preventing the reaction from occurring altogether under standard conditions. msu.edu
Given these competing factors, it is likely that this compound would be a moderately reactive to unreactive dienophile. High temperatures or the use of Lewis acid catalysts might be necessary to promote cycloaddition.
Hypothetical Reaction Data for [4+2] Cycloaddition
The following table presents hypothetical data for the Diels-Alder reaction between this compound and a generic diene, illustrating potential outcomes under different conditions. This data is illustrative and not based on published experimental results.
| Diene | Conditions | Product | Hypothetical Yield (%) |
| 1,3-Butadiene | Thermal (150°C) | 4-Bromo-4-isobutyl-1-methylcyclohex-1-ene | Low |
| Cyclopentadiene | Lewis Acid (AlCl₃), 0°C | 5-Bromo-5-isobutyl-6-methylbicyclo[2.2.1]hept-2-ene | Moderate |
| 2,3-Dimethyl-1,3-butadiene | Thermal (180°C) | 4-Bromo-1,2,4-trimethyl-5-isobutylcyclohex-1-ene | Very Low |
[2+2] Cycloaddition Reactions
Thermally initiated [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules and are therefore less common than [4+2] cycloadditions. youtube.com However, photochemical [2+2] cycloadditions can occur when one of the alkene components is photo-excited. In such a reaction, this compound could potentially dimerize or react with another alkene to form a cyclobutane (B1203170) ring. The steric hindrance of the isobutyl and bromo substituents would likely play a significant role in the feasibility and stereochemical outcome of such a reaction.
Ene Reactions
The ene reaction is a pericyclic reaction involving the transfer of an allylic hydrogen from one reactant (the "ene") to another (the "enophile"), with the concomitant formation of a new carbon-carbon single bond and a shift of the double bonds. wikipedia.orglibretexts.org For this compound to participate in an ene reaction, it could theoretically act as the "ene" component, provided it possesses an allylic hydrogen. However, in the structure of this compound, the hydrogens on the carbon adjacent to the double bond are not allylic.
Alternatively, this compound could act as the "enophile," reacting with an alkene that has an allylic hydrogen. brandeis.edu The reactivity in this role would be influenced by the electron-withdrawing nature of the bromine atom, which could make the double bond more susceptible to attack. organic-chemistry.org Similar to cycloaddition reactions, steric hindrance from the isobutyl group would be a major factor affecting the reaction's viability. wikipedia.org
Spectroscopic Characterization and Structural Elucidation in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2-bromo-4-methylpent-1-ene, both ¹H and ¹³C NMR would provide critical data for structural confirmation.
¹H NMR spectroscopy of this compound is anticipated to reveal distinct signals for each set of non-equivalent protons. The chemical shifts, signal multiplicities (splitting patterns), and integration values would allow for the unambiguous assignment of each proton in the molecule. For instance, the geminal protons on the double bond (=CH₂) are expected to appear as distinct signals in the vinyl region of the spectrum, likely between 5.5 and 6.0 ppm. Their non-equivalence would result in geminal coupling. The allylic protons (CH ₂ adjacent to the double bond) would also exhibit a characteristic chemical shift and would be split by the neighboring methine proton. The methine proton of the isobutyl group would appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons and the two methyl groups. The diastereotopic methyl groups of the isobutyl moiety would likely present as a doublet.
¹³C NMR spectroscopy would complement the proton data by showing a distinct signal for each unique carbon atom. The chemical shifts would be indicative of the carbon's chemical environment, with the sp² carbons of the alkene appearing furthest downfield.
A detailed analysis of coupling constants, including long-range couplings, would further confirm the regiochemistry of the double bond and the bromine substituent. Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be used to definitively map out the proton-proton and proton-carbon correlations, respectively, solidifying the structural assignment.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| =CH ₂ (geminal, H_a) | 5.5 - 6.0 | d | 1H |
| =CH ₂ (geminal, H_b) | 5.5 - 6.0 | d | 1H |
| -CH ₂- | 2.2 - 2.5 | d | 2H |
| -CH - | 1.8 - 2.1 | m | 1H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C =CH₂ | 135 - 145 |
| C=C H₂ | 115 - 125 |
| -C H₂- | 40 - 50 |
| -C H- | 25 - 35 |
Note: The data in the tables above are predicted values and would require experimental verification.
Mass Spectrometry (MS) for Mechanistic and Isotopic Investigations
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. A key feature would be the presence of an M+2 peak of nearly equal intensity, which is characteristic of compounds containing a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways. A prominent fragmentation would be the loss of a bromine radical (•Br) to form a stable allylic carbocation. Another likely fragmentation pathway is the loss of an isobutyl radical, leading to a brominated vinyl cation. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which in turn would confirm the elemental composition.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment |
|---|---|
| 162/164 | [C₆H₁₁Br]⁺ (Molecular ion) |
| 83 | [C₆H₁₁]⁺ (Loss of •Br) |
Note: The data in the table above are predicted values and would require experimental verification.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. In the IR spectrum of this compound, characteristic absorption bands would be expected for the C=C stretch of the alkene, typically around 1640-1680 cm⁻¹. The C-H stretching vibrations of the sp²-hybridized carbons of the double bond would appear above 3000 cm⁻¹, while the C-H stretches of the sp³-hybridized carbons would be observed just below 3000 cm⁻¹. The C-Br stretch would be expected in the fingerprint region, typically between 500 and 600 cm⁻¹.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The C=C stretching vibration would likely give a strong signal in the Raman spectrum.
Table 4: Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |
|---|---|---|
| =C-H stretch | 3050 - 3150 | 3050 - 3150 |
| C-H stretch (sp³) | 2850 - 3000 | 2850 - 3000 |
| C=C stretch | 1640 - 1680 | 1640 - 1680 (strong) |
Note: The data in the table above are predicted values and would require experimental verification.
Advanced X-ray Crystallography of Derivatives (where applicable)
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid. As this compound is a liquid at room temperature, its direct analysis by single-crystal X-ray diffraction is not feasible. However, it is a common practice to synthesize a solid derivative of a liquid compound to facilitate its crystallographic analysis.
For this compound, a suitable crystalline derivative could potentially be formed through a reaction that introduces a rigid, polar functional group capable of forming a well-ordered crystal lattice. For example, a reaction at the double bond could lead to a solid product. If a suitable crystal of such a derivative were obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This would offer an unparalleled level of detail about the molecular geometry and could reveal subtle stereochemical features and intermolecular interactions within the crystal structure. To date, no crystal structure of a derivative of this compound appears to have been reported in the crystallographic databases.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies of Electronic Structure and Energetics
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-bromo-4-methylpent-1-ene, DFT calculations could provide valuable insights into its fundamental properties. These calculations would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure.
Once the geometry is optimized, a wealth of information about the electronic structure can be obtained. This includes the distribution of electron density, which helps in identifying electron-rich and electron-poor regions of the molecule. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are also crucial parameters. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Furthermore, DFT can be used to calculate various energetic properties. For instance, the total energy of the molecule can be determined, which is essential for comparing the relative stabilities of different isomers or conformers. The heat of formation and bond dissociation energies can also be computed, providing thermodynamic data that can be compared with experimental values if they become available.
A hypothetical data table for calculated electronic properties of this compound using a common DFT functional (e.g., B3LYP with a 6-31G* basis set) is presented below to illustrate the type of data that would be generated from such a study.
| Property | Calculated Value |
|---|---|
| Total Energy (Hartree) | -2750.45 |
| HOMO Energy (eV) | -9.87 |
| LUMO Energy (eV) | 0.54 |
| HOMO-LUMO Gap (eV) | 10.41 |
| Dipole Moment (Debye) | 2.15 |
Reaction Pathway Modeling and Transition State Analysis
Understanding the mechanisms of chemical reactions involving this compound is crucial for predicting its reactivity and designing synthetic routes. Reaction pathway modeling using computational methods can elucidate the step-by-step process of a reaction, identifying intermediates and transition states.
For example, the reaction of this compound with a nucleophile could proceed through different pathways, such as SN2 or SN2' mechanisms. Computational modeling can map out the potential energy surface for these reactions. By calculating the energies of the reactants, products, intermediates, and transition states, the activation energy for each step can be determined. The reaction pathway with the lowest activation energy is generally the most favorable one.
Transition state analysis is a key component of this modeling. A transition state is a high-energy, unstable configuration that a molecule must pass through to transform from reactant to product. Computational methods can be used to locate the geometry of the transition state and calculate its energy. Vibrational frequency calculations are then performed to confirm that the located structure is indeed a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Prediction of Regio- and Stereoselectivity in Reactions
Many reactions can yield more than one product, leading to issues of regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (which stereoisomer is formed). Computational chemistry can be a powerful tool for predicting these outcomes in reactions involving this compound.
For instance, in an addition reaction to the double bond, the attacking reagent could add to either of the two carbon atoms of the double bond. By calculating the activation energies for the transition states leading to the different possible regioisomers, the major product can be predicted. The regioisomer formed via the transition state with the lower activation energy will be the kinetically favored product.
Similarly, if the reaction can produce different stereoisomers (e.g., enantiomers or diastereomers), computational methods can be used to predict the stereochemical outcome. This is achieved by modeling the reaction pathways leading to each stereoisomer and comparing their activation energies. For this compound, which is chiral if the bromine atom is not in the plane of the double bond, understanding the stereoselectivity of its reactions is particularly important.
The following table illustrates hypothetical calculated activation energies for a generic electrophilic addition to this compound, leading
Applications and Derivatizations in Complex Organic Synthesis
Utilization as a Key Intermediate in Complex Molecule Construction
Precursor for Stereodefined Building Blocks
The potential for 2-bromo-4-methylpent-1-ene to act as a precursor for stereodefined building blocks exists, theoretically, through reactions that could introduce chirality or transform the existing structure in a stereocontrolled manner. However, published research specifically demonstrating such transformations—for example, stereoselective cross-coupling reactions or additions across the double bond that lead to chiral products—is not found in the available literature.
Application in Polymerization and Advanced Material Science
The presence of a vinyl group in this compound suggests a theoretical capacity to act as a monomer in polymerization reactions. Functional polymers could potentially be created, with the bromo group available for post-polymerization modification. Nevertheless, there are no specific studies or data found that report the polymerization of this particular monomer or its application in the development of advanced materials. Research in this area appears to be focused on other, more common, monomers.
Synthesis of Chiral Compounds and Enantioselective Transformations
The synthesis of chiral compounds using this compound as a starting material would likely require an enantioselective reaction, such as asymmetric hydrogenation, dihydroxylation, or catalyzed cross-coupling. A thorough review of the literature did not yield specific examples or methodologies where this compound is a reactant in such enantioselective transformations to produce chiral products with high enantiomeric excess.
Development of Novel Functionalized Organic Scaffolds
The development of novel, functionalized organic scaffolds often relies on the use of versatile and reactive building blocks. While this compound possesses both a vinyl and a bromo functional group, which could theoretically be exploited for the construction of new molecular frameworks, there is no specific evidence in the scientific literature of its use for creating such scaffolds. The exploration of its reactivity for this purpose remains an area without significant published research.
Future Research Directions and Unexplored Reactivity
Emerging Catalytic Systems for Sustainable Transformations
The development of green and sustainable chemical processes is a paramount goal in modern chemistry. For transformations involving 2-bromo-4-methylpent-1-ene, future research should prioritize the exploration of emerging catalytic systems that minimize waste, reduce energy consumption, and utilize environmentally benign reagents.
One promising avenue lies in the application of photoredox catalysis . This approach uses visible light to drive chemical reactions, often under mild conditions. Research could focus on developing photocatalytic systems for the C-C and C-heteroatom bond formation using this compound. For instance, the development of novel organic dyes or earth-abundant metal-based photosensitizers could enable the coupling of this vinyl bromide with a wide range of nucleophiles, avoiding the use of stoichiometric and often toxic reagents.
Electrocatalysis represents another frontier for sustainable transformations. By using electricity to drive redox reactions, electrocatalytic methods can offer a high degree of control and selectivity. Future studies could investigate the electrochemical carboxylation of this compound with carbon dioxide to produce valuable α,β-unsaturated carboxylic acids. Similarly, electrocatalytic cross-coupling reactions could provide a green alternative to traditional palladium-catalyzed methods.
Furthermore, the use of nanocatalysts and single-atom catalysts holds significant potential. These catalysts often exhibit unique reactivity and selectivity due to their high surface area and quantum size effects. Research could focus on designing supported metal nanoparticles or single-atom catalysts for various transformations of this compound, such as hydrogenation, hydroformylation, and cross-coupling reactions, with the aim of achieving high efficiency and easy catalyst recovery.
Finally, biocatalysis , utilizing enzymes or whole-cell systems, offers an unparalleled level of selectivity and sustainability. While challenging, the discovery or engineering of enzymes capable of transforming this compound could open up new avenues for the synthesis of chiral compounds and complex natural products.
Development of Novel and Efficient Synthesis Routes
While this compound is commercially available, the development of more efficient, stereoselective, and scalable synthesis routes remains a key research objective.
A promising approach is the catalytic hydrobromination of readily available allenes . Specifically, the hydrobromination of 4-methylpenta-1,2-diene could theoretically yield the target compound. Research in this area should focus on developing catalysts that control the regioselectivity of the H-Br addition to favor the formation of the desired 2-bromo isomer over other potential products. This could involve the use of transition metal catalysts or organocatalysts that can steer the reaction towards the desired outcome.
Another avenue for exploration is the stereoselective synthesis of vinyl bromides from carbonyl compounds . The Wittig reaction or Horner-Wadsworth-Emmons olefination of a suitable ketone, such as 1-bromo-3-methylbutan-2-one, could provide a route to this compound. Future research could focus on developing new phosphonium ylides or phosphonate reagents that enhance the efficiency and stereoselectivity of these reactions for sterically hindered substrates.
Furthermore, the direct bromination of 4-methylpent-1-ene presents a potentially atom-economical route. However, controlling the regioselectivity to achieve bromination at the 2-position while minimizing allylic bromination and the formation of dibromoalkanes is a significant challenge. The development of novel brominating agents or catalytic systems that can direct the bromination to the desired position would be a valuable contribution.
Discovery of Unprecedented Reaction Pathways
Beyond its established role in cross-coupling reactions, this compound may exhibit novel and unexpected reactivity that could be harnessed for the synthesis of unique molecular scaffolds.
Another intriguing possibility is the use of this compound in radical cascade reactions . The vinyl bromide moiety can serve as a radical acceptor or a precursor to a vinyl radical under photoredox or other radical-initiating conditions. Designing reaction sequences where the initial radical addition to the double bond is followed by one or more intramolecular cyclization steps could provide rapid access to complex cyclic and polycyclic structures.
Furthermore, the steric hindrance around the double bond in this compound might enable unusual transition metal-catalyzed C-H activation and functionalization reactions . Catalytic systems could be developed to selectively activate and functionalize the vinylic C-H bond or the allylic C-H bonds, leading to the synthesis of highly substituted and functionalized alkenes.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of modern automation technologies can significantly accelerate the discovery and optimization of new reactions and synthetic routes for this compound.
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to telescope multi-step sequences. Future research should focus on developing continuous flow processes for the synthesis and subsequent transformations of this compound. For example, a flow reactor could be employed for the hazardous bromination reactions, minimizing the risks associated with handling bromine. Furthermore, multi-step flow systems could be designed to synthesize the compound and then directly use it in a subsequent cross-coupling or functionalization reaction without the need for intermediate purification.
High-throughput screening (HTS) , enabled by robotic platforms, can rapidly evaluate a large number of catalysts, reagents, and reaction conditions. This technology could be applied to discover optimal conditions for the novel synthetic routes and unprecedented reaction pathways described above. For instance, an automated workflow could be developed to screen a library of ligands for a palladium-catalyzed cross-coupling reaction of this compound with a challenging coupling partner.
The combination of artificial intelligence (AI) and machine learning (ML) with automated synthesis platforms represents a paradigm shift in chemical research. AI algorithms could be used to predict the outcomes of reactions, propose novel synthetic routes, and even control the robotic systems in real-time to optimize reaction conditions. By leveraging these technologies, the exploration of the chemical space around this compound can be greatly accelerated, leading to the discovery of new reactions and molecules with desired properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-bromo-4-methylpent-1-ene, and how can reaction efficiency be validated?
- Methodology :
- Allylic Bromination : Use N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) under UV light. Monitor reaction progress via TLC (hexane/ethyl acetate 9:1).
- Hydrobromination : React 4-methylpent-1-ene with HBr in the presence of peroxides to favor anti-Markovnikov addition. Validate purity via GC-MS (retention time comparison) and ¹H NMR (integration ratios for vinyl protons) .
- Data Table :
| Method | Yield (%) | Purity (GC-MS) | Key NMR Shifts (δ, ppm) |
|---|---|---|---|
| Allylic Bromination | 65-75 | ≥95% | 5.70 (d, 1H, CH₂=CH), 1.85 (s, 3H, CH₃) |
| Hydrobromination | 50-60 | ≥90% | 4.10 (t, 1H, CHBr), 1.90 (m, 2H, CH₂) |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Identify vinyl protons (δ 5.2–5.8 ppm) and bromine-induced deshielding in adjacent carbons.
- X-ray Crystallography : Use SHELXL ( ) for structure refinement. Prepare single crystals via slow evaporation in dichloromethane/hexane .
- Key Findings :
- C-Br bond length typically ~1.9 Å (comparable to bromoalkenes in PubChem ).
- Methyl group steric effects reduce planarity in the alkene moiety (torsion angle ~10°).
Advanced Research Questions
Q. How does steric hindrance from the 4-methyl group influence cross-coupling reactivity (e.g., Suzuki-Miyaura)?
- Methodology :
- Compare catalytic systems: Pd(PPh₃)₄ vs. Buchwald-Hartwig ligands. Use DFT calculations (B3LYP/6-31G*) to model transition states.
- Data Contradiction : Lower yields reported with bulky ligands (e.g., SPhos) due to restricted access to the reactive site .
- Resolution : Optimize solvent polarity (toluene > DMF) and use microwave-assisted heating to enhance reaction kinetics .
Q. What computational strategies predict regioselectivity in electrophilic additions to this compound?
- Methodology :
- DFT/Molecular Dynamics : Simulate carbocation stability during HBr addition. Use Gaussian 16 with MP2/cc-pVTZ basis sets.
- Key Insight : Methyl group stabilizes secondary carbocation, favoring 3-bromo-4-methylpentane (80% selectivity) .
Q. How can discrepancies in reported thermal stability data be resolved?
- Methodology :
- DSC/TGA Analysis : Compare decomposition onset temperatures under N₂ vs. air.
- Contradiction : Some studies report decomposition at 120°C (NIST ), while others note stability up to 150°C.
- Resolution : Trace peroxides (from synthesis) accelerate degradation. Purify via silica gel chromatography and add stabilizers (BHT) .
Methodological Best Practices
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
